BPR1K871

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

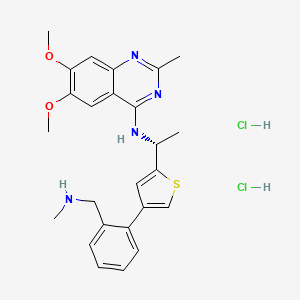

BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.

Wissenschaftliche Forschungsanwendungen

Business Process Re-Engineering Putting Theory Into Practice

:

- Abstract: This paper discusses the development and application of a methodology for Business Process Reengineering (BPR), focusing on a case study where BPR principles were applied in an organization. The paper reflects on the findings and lessons learned from this project (Fitzgerald & Murphy, 1996).

Best Practice Research and Postbureaucratic Reform :

- Abstract: This research examines best practice research (BPR) as a method for postbureaucratic reform, highlighting its theoretical and practical challenges. It explores the relationship between research and reform in public management, with a focus on best practices and their impact on government structures (Overman & Boyd, 1994).

Wearable Sensors Based Human Behavioral Pattern Recognition Using Statistical Features and Reweighted Genetic Algorithm :

- Abstract: This study presents a novel approach for human behavior pattern recognition (BPR) using wearable sensors. It involves extracting statistical features and employing a reweighted genetic algorithm for feature selection and classification, demonstrating effectiveness in various datasets (Quaid & Jalal, 2019).

The Application of BPR in Seismic Data Processing and Interpretation Management :

- Abstract: This paper explores the use of Business Process Reengineering (BPR) in seismic data processing and interpretation. It discusses creating a unified information management platform and a two-way information flow control model to improve the quality and efficiency of geophysical project management (Fu et al., 2012).

Engineering an E. coli Near-Infrared Light Sensor :

- Abstract: This research discusses the development of a near-infrared light sensor in E. coli using bacteriophytochrome photoreceptor 1 (BphP1). It presents a system that does not require second messenger production and offers rapid response dynamics, with applications in bacterial optogenetics (Ong et al., 2017).

Targeting the Lowest Concentration of a Toxin that Induces a Detectable Metabolic Response in Living Organisms :

- Abstract: This study uses in vivo Nuclear Magnetic Resonance (NMR) to detect the lowest concentration of bisphenol A (BPA) that elicits a metabolic response in organisms. It proposes a rapid and essential analytical tool for toxicity-based research and monitoring (Lane et al., 2020).

Eigenschaften

Molekularformel |

C25H28ClN7O2S |

|---|---|

Molekulargewicht |

526.056 |

IUPAC-Name |

1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |

InChI |

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34) |

InChI-Schlüssel |

MMVLETOTGHDVPQ-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=CC=C2C(N=CN=C2NCCC3=CN=C(NC(NC4=CC(Cl)=CC=C4)=O)S3)=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BPR1K871; BPR1K-871; BPR1K 871. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)